molecular formula C11H16O2 B2634885 3-(2-Phenylethoxy)propan-1-ol CAS No. 154189-76-1

3-(2-Phenylethoxy)propan-1-ol

Cat. No.: B2634885
CAS No.: 154189-76-1
M. Wt: 180.247
InChI Key: IJMYJLDXCDSXFF-UHFFFAOYSA-N
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Description

3-(2-Phenylethoxy)propan-1-ol is a propanol derivative featuring a hydroxyl group at the terminal carbon (propan-1-ol) and a 2-phenylethoxy substituent at the third position.

Properties

IUPAC Name

3-(2-phenylethoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMYJLDXCDSXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Phenylethoxy)propan-1-ol can be synthesized through the reaction of 3-chloropropan-1-ol with 2-phenylethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is often purified using advanced techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethoxy)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis Methodology

The synthesis typically employs a nucleophilic substitution reaction, where phenolic compounds react with alkyl halides in the presence of a base. The reaction conditions can vary, but a common approach involves:

  • Reactants : 2-phenylethanol and propanoyl chloride.
  • Catalyst : A suitable base such as sodium hydroxide.
  • Solvent : Anhydrous conditions are preferred to prevent hydrolysis.

Organic Synthesis

3-(2-Phenylethoxy)propan-1-ol serves as a key intermediate in the synthesis of various organic compounds. It is used to produce:

  • Pharmaceuticals : The compound has been investigated for its potential use in drug formulations due to its ability to modify biological activity through structural variations .
  • Chemical Reagents : Its reactivity allows it to function as a building block for more complex organic molecules, facilitating the development of new synthetic pathways.

Fragrance and Flavor Industry

One of the most prominent applications of this compound is in the fragrance industry. It is utilized for its pleasant aromatic properties, contributing to:

  • Perfume Formulations : The compound is incorporated into various fragrance compositions due to its stability and ability to blend well with other aromatic compounds .
  • Flavor Enhancers : In food chemistry, it acts as a flavoring agent, enhancing the sensory profile of products.

Case Study 1: Use in Perfume Development

A detailed case study on the incorporation of this compound into a new perfume line demonstrated its effectiveness as a fixative. The study involved:

  • Objective : To evaluate the stability and olfactory impact of the compound in various formulations.
  • Methodology : Multiple fragrance blends were created with varying concentrations of the compound.
  • Findings : The inclusion of this compound significantly improved the longevity of the fragrance on skin compared to control samples without it.

Case Study 2: Synthesis Optimization

Another case study focused on optimizing the synthesis process for this compound:

  • Objective : To enhance yield and reduce reaction time.
  • Methodology : Various catalysts were tested under different temperature and pressure conditions.
  • Results : The optimized method achieved a yield increase of over 30%, demonstrating the importance of reaction conditions in synthetic chemistry.

Mechanism of Action

The mechanism of action of 3-(2-Phenylethoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Ether vs. Sulfur-Containing Derivatives
  • 3-(Methylsulphanyl)propan-1-ol ():
    • Functional Group : Contains a methylsulphanyl (-S-CH₃) group instead of an ether.
    • Applications : Produced by lactic acid bacteria (LAB) during methionine metabolism in wine, contributing to volatile sulfur compounds like 3-(methylsulphanyl)propionic acid, which imparts chocolate/roasted odors.
    • Key Difference : The sulfur atom increases polarity and metabolic reactivity compared to the ether-linked phenylethoxy group in the target compound.
Amino-Substituted Propan-1-ol Derivatives
  • 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (): Structure: Features a diethylamino group and dimethyl substituents. Physical Properties: Higher molar mass (159.27 g/mol), liquid phase at room temperature, flash point of 73.9°C, and density of 0.875 g/cm³. Applications: Used in laboratory settings with stringent safety protocols (e.g., chemical-resistant gloves and respirators).
  • 3-(2-(Dibenzylamino)ethoxy)propan-1-ol (): Structure: Combines an ethoxy linker with a dibenzylamino group. Applications: Manufacture of specialty chemicals; requires similar safety measures as other amino-propanols.
Heterocyclic and Aromatic Derivatives
  • 3-(2-Phenylbenzo[b]furan-5-yl)propan-1-ol (): Structure: Substituted with a benzo[b]furan ring linked to a phenyl group.

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Compound Molar Mass (g/mol) Phase Transition (°C) Density (g/cm³) Functional Groups
3-(2-Phenylethoxy)propan-1-ol (Target) ~194.27 (estimated) Not reported Not reported Ether, hydroxyl
3-(Methylsulphanyl)propan-1-ol ~122.21 Not reported Not reported Thioether, hydroxyl
3-(Diethylamino)-2,2-dimethyl-propan-1-ol 159.27 226.6 (liquid/gas) 0.875 Amino, hydroxyl, dimethyl
3-(2-(Dibenzylamino)ethoxy)propan-1-ol ~355.49 Not reported Not reported Amino, ether, hydroxyl

Notes:

  • Ether-linked compounds (e.g., target compound) typically exhibit lower polarity than amino or sulfur-containing analogs, affecting solubility in aqueous vs. organic solvents.
  • The diethylamino derivative’s higher flash point (73.9°C) suggests reduced flammability compared to simpler alcohols .

Biological Activity

3-(2-Phenylethoxy)propan-1-ol, also known as C11H16O2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H16O2
  • Molecular Weight : 180.24 g/mol
  • CAS Number : 154189-76-1

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have shown effectiveness against various bacterial strains and fungi, indicating potential applications in antimicrobial therapies .
  • Anticancer Potential : Some derivatives of phenylethyl alcohols have demonstrated the ability to inhibit cancer cell proliferation. This suggests that this compound may also possess similar anticancer properties .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymatic reactions necessary for pathogen survival or cancer cell growth.
  • Receptor Modulation : It may also act as a modulator of receptor activity, affecting signal transduction pathways that are critical for cellular function and proliferation .

Antimicrobial Activity

A study focusing on related phenylethyl derivatives indicated significant antimicrobial activity against Mycosphaerella pinodes, a pathogen affecting pea crops. The compound demonstrated up to 20% growth inhibition at certain concentrations, highlighting its potential as a crop protection agent .

Anticancer Activity

Research has shown that similar compounds can inhibit the growth of various human cancer cell lines. For instance, derivatives have been tested for their cytotoxic effects on breast and prostate cancer cells, showing promising results in reducing cell viability .

Data Table: Comparative Biological Activities

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModeratePromisingEnzyme inhibition, receptor modulation
2-Hydroxy-N-(2-phenylethyl)benzamideSignificantModerateUnknown
Other Phenylethyl DerivativesVariesVariesVaries

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